DANSYL-L-VALINE CYCLOHEXYLAMMONIUM structure and properties
DANSYL-L-VALINE CYCLOHEXYLAMMONIUM structure and properties
Structure, Photophysics, and Analytical Applications in Chiral Resolution
Executive Summary
Dansyl-L-Valine Cyclohexylammonium (Dansyl-L-Val[1][2] • CHA) represents a cornerstone compound in fluorescence spectroscopy and chiral separation. While the dansyl moiety serves as a high-sensitivity solvatochromic fluorophore, the L-valine backbone provides specific chiral recognition capabilities. The cyclohexylammonium counterion is engineered specifically to enhance crystallinity and shelf-stability, solving the hygroscopic degradation issues common to free acid forms of dansyl-amino acids. This guide details the physicochemical properties, photophysical mechanisms, and validated protocols for utilizing this compound in ligand exchange chromatography (LEC) and protein micro-environment sensing.
Molecular Architecture & Physicochemical Profile
Structural Composition
The compound exists as a supramolecular salt complex. The core functional unit is N-dansyl-L-valine , formed via a sulfonamide bond between 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl) and L-valine.
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Fluorophore (Dansyl): Acts as the signaling unit. The dimethylamino group functions as an electron donor, while the sulfonyl group acts as an electron acceptor, creating a "push-pull" system responsible for its fluorescence.
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Chiral Selector (L-Valine): Provides the steric bulk (isopropyl group) and stereochemistry (S-configuration) necessary for enantiomeric discrimination.
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Stabilizer (Cyclohexylammonium): A non-nucleophilic amine that forms a stable ammonium carboxylate salt, facilitating purification and preventing oiling-out during synthesis.
Physicochemical Constants
| Property | Value / Description |
| IUPAC Name | Cyclohexanamine; (2S)-3-methyl-2-[(5-dimethylaminonaphthalen-1-yl)sulfonylamino]butanoic acid |
| CAS Number | 84540-65-8 (Salt form); 1093-76-1 (Free acid) |
| Molecular Formula | C₁₇H₂₂N₂O₄S[3][4][5] • C₆H₁₃N |
| Molecular Weight | ~449.61 g/mol (Salt); 350.43 g/mol (Free Acid) |
| Appearance | Bright yellow to greenish-yellow crystalline powder |
| Solubility | High: Methanol, Acetone, DMSO. Low: Water (pH dependent), Hexane. |
| Melting Point | 148–150 °C (Decomposition typical for CHA salts) |
Structural Diagram (Synthesis & Salt Formation)
Figure 1: Synthetic pathway showing the coupling of Dansyl-Cl and L-Valine followed by salt formation with Cyclohexylamine for stabilization.[3]
Photophysical Mechanics: The "Dansyl Switch"
The utility of Dansyl-L-Valine lies in its environmental sensitivity, a phenomenon known as solvatochromism .
Mechanism: Twisted Intramolecular Charge Transfer (TICT)
Upon excitation (~330-340 nm), the molecule enters a locally excited (LE) state. In polar solvents, the dimethylamino group rotates, facilitating a Twisted Intramolecular Charge Transfer (TICT) state.
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Non-polar environments (e.g., hydrophobic protein pockets): The TICT state is destabilized. Emission is high-energy (Blue/Green, ~500 nm) with high quantum yield.
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Polar environments (e.g., water): The TICT state is stabilized by solvent relaxation. Emission is low-energy (Yellow/Red, ~570 nm) and often quenched (low quantum yield).
Solvatochromic Shift Data
This property allows researchers to use Dansyl-L-Valine to map hydrophobicity in binding sites.
| Solvent | Dielectric Constant (ε) | Emission Max (λ_em) | Fluorescence Color |
| Toluene | 2.38 | ~495 nm | Blue-Green |
| Chloroform | 4.81 | ~520 nm | Green |
| Methanol | 32.7 | ~540 nm | Yellow-Green |
| Water | 80.1 | ~570 nm | Yellow-Orange (Weak) |
Experimental Protocol: Derivatization & Analysis
Objective: Synthesis and validation of Dansyl-L-Valine derivatives for HPLC analysis. Safety: Dansyl chloride is light-sensitive and moisture-sensitive. Perform reactions in low-light conditions.
Step-by-Step Derivatization Workflow
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Preparation: Dissolve 2.0 mg of L-Valine in 2.0 mL of 40 mM Lithium Carbonate buffer (pH 9.5).
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Reagent Addition: Add 1.0 mL of Dansyl Chloride solution (1.5 mg/mL in Acetonitrile).
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Expert Note: The acetonitrile ensures Dansyl-Cl solubility while the high pH ensures the amino group of Valine is deprotonated (nucleophilic).
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Incubation: Vortex and incubate at ambient temperature for 35 minutes in the dark.
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Avoid Heating: Unlike some protocols, avoid high heat (>60°C) with Valine to prevent potential racemization if high optical purity is required.
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Quenching: Add 100 μL of 2% Ethylamine or Methylamine to scavenge excess Dansyl-Cl.
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Acidification: Adjust pH to 3.0 using 1N HCl if extracting the free acid, or proceed directly to HPLC if using compatible mobile phases.
Analytical Workflow Diagram
Figure 2: Standard analytical workflow for Dansyl-amino acid processing, ensuring removal of artifacts before detection.
Application: Chiral Ligand Exchange Chromatography (LEC)[7]
Dansyl-L-Valine is not just an analyte; it is a potent Chiral Selector in Ligand Exchange Chromatography.
The Principle
In LEC, a central metal ion (usually Cu²⁺ or Ni²⁺) forms a ternary complex between the chiral selector (Dansyl-L-Valine) and the target analyte (e.g., D/L-amino acids) within the mobile or stationary phase.
Mechanism of Resolution
The separation is driven by the thermodynamic stability difference between the diastereomeric complexes:
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Complex A: [Cu(II) - (Dansyl-L-Val) - (L-Analyte)]
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Complex B: [Cu(II) - (Dansyl-L-Val) - (D-Analyte)]
Because of the steric hindrance provided by the isopropyl group of the L-Valine moiety, one complex is significantly more stable (usually the trans arrangement of bulky groups), leading to different retention times.
Validated LEC Protocol Conditions
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Column: C18 Reversed-Phase (e.g., 5µm, 150 x 4.6 mm).
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Mobile Phase: 50 mM Ammonium Acetate (pH 7.0) / Acetonitrile (70:30 v/v).
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Chiral Additive: 2 mM Copper(II) Acetate + 4 mM Dansyl-L-Valine (Free acid generated from CHA salt).
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Detection: UV at 254 nm (complex absorption) or Fluorescence (Ex 340/Em 520).
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Result: D-enantiomers of target amino acids typically elute before L-enantiomers due to lower stability with the L-selector.
References
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Weber, G. (1952). Polarization of the fluorescence of macromolecules. 2. Fluorescent conjugates of ovalbumin and bovine serum albumin. Biochemical Journal, 51(2), 155–167. Link
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Davankov, V. A. (2003). Chiral separation of amino acids by ligand exchange chromatography. Journal of Chromatography A, 1000(1-2), 891-915. Link
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Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific. Link
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Chen, R. F. (1967).[6] Fluorescence of dansyl amino acids in organic solvents and protein solutions. Archives of Biochemistry and Biophysics, 120(3), 609-620. Link
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Sigma-Aldrich. (2023). Product Specification: Dansyl-L-valine cyclohexylammonium salt.[1][2][3] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dansyl-l-norvaline | C17H22N2O4S | CID 13743593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Valine synthesis - chemicalbook [chemicalbook.com]
- 5. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]
- 6. Dansyl glycine [omlc.org]
